Ethyl (S)-3-cyclopropyl-3-(2-(piperidin-4-ylmethoxy)pyridin-4-yl)propanoate
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Overview
Description
Ethyl (S)-3-cyclopropyl-3-(2-(piperidin-4-ylmethoxy)pyridin-4-yl)propanoate is a synthetic organic compound with a complex structure It features a cyclopropyl group, a piperidinylmethoxy group, and a pyridinyl group, making it a molecule of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-cyclopropyl-3-(2-(piperidin-4-ylmethoxy)pyridin-4-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the Piperidinylmethoxy Group: This step involves the reaction of a piperidine derivative with a suitable electrophile to form the piperidinylmethoxy moiety.
Formation of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-cyclopropyl-3-(2-(piperidin-4-ylmethoxy)pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinylmethoxy and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (S)-3-cyclopropyl-3-(2-(piperidin-4-ylmethoxy)pyridin-4-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-3-cyclopropyl-3-(2-(piperidin-4-ylmethoxy)pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cyclopropyl-3-(2-(piperidin-4-ylmethoxy)pyridin-4-yl)propanoate: A similar compound with slight structural variations.
Cyclopropyl-pyridinyl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Ethyl (S)-3-cyclopropyl-3-(2-(piperidin-4-ylmethoxy)pyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H28N2O3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl (3S)-3-cyclopropyl-3-[2-(piperidin-4-ylmethoxy)pyridin-4-yl]propanoate |
InChI |
InChI=1S/C19H28N2O3/c1-2-23-19(22)12-17(15-3-4-15)16-7-10-21-18(11-16)24-13-14-5-8-20-9-6-14/h7,10-11,14-15,17,20H,2-6,8-9,12-13H2,1H3/t17-/m0/s1 |
InChI Key |
JHHFESNDIIWREK-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1CC1)C2=CC(=NC=C2)OCC3CCNCC3 |
Canonical SMILES |
CCOC(=O)CC(C1CC1)C2=CC(=NC=C2)OCC3CCNCC3 |
Origin of Product |
United States |
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